Fmoc-Nalpha-methyl-O-benzyl-L-tyrosine

Peptide Therapeutics Protease Resistance Pharmacokinetics

Fmoc-N-Me-Tyr(Bzl)-OH is the essential building block for synthesizing N-methylated, protease-resistant peptides. Unlike standard Fmoc-Tyr(Bzl)-OH, the Nα-methyl group confers up to 4-fold increase in proteolytic half-life, enabling development of long-acting peptide therapeutics. The orthogonal benzyl (Bzl) protection on the phenolic hydroxyl enables selective late-stage deprotection and site-specific conjugation. This compound is the preferred choice for SAR-driven conformational restriction and improving pharmacokinetic profiles. For research use only; contact us for bulk pricing.

Molecular Formula C32H29NO5
Molecular Weight 507.586
CAS No. 428868-52-4
Cat. No. B2615099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Nalpha-methyl-O-benzyl-L-tyrosine
CAS428868-52-4
Molecular FormulaC32H29NO5
Molecular Weight507.586
Structural Identifiers
SMILESCN(C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
InChIInChI=1S/C32H29NO5/c1-33(32(36)38-21-29-27-13-7-5-11-25(27)26-12-6-8-14-28(26)29)30(31(34)35)19-22-15-17-24(18-16-22)37-20-23-9-3-2-4-10-23/h2-18,29-30H,19-21H2,1H3,(H,34,35)/t30-/m0/s1
InChIKeyPWRIYHZWFNFNDD-PMERELPUSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Nalpha-methyl-O-benzyl-L-tyrosine (CAS 428868-52-4) for Solid-Phase Peptide Synthesis and Peptidomimetic Design


Fmoc-Nalpha-methyl-O-benzyl-L-tyrosine (Fmoc-N-Me-Tyr(Bzl)-OH, CAS 428868-52-4) is a protected, non-proteinogenic amino acid derivative employed as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). It is characterized by an Fmoc-protected Nα-methylated amine and a benzyl-protected phenolic hydroxyl group, with a molecular weight of 507.58 g/mol and typical purities of ≥98% . Its primary role is in the construction of N-methylated peptides and peptidomimetics, where the N-methyl modification confers enhanced proteolytic stability and conformational restriction relative to canonical L-tyrosine building blocks .

Why Fmoc-Nalpha-methyl-O-benzyl-L-tyrosine Cannot Be Replaced by Standard Fmoc-Tyrosine Derivatives in Protease-Resistant Peptide Design


Generic substitution of Fmoc-N-Me-Tyr(Bzl)-OH with standard Fmoc-Tyr(tBu)-OH or Fmoc-Tyr(Bzl)-OH in peptide synthesis fails to confer the unique combination of properties required for protease-resistant, conformationally constrained peptide therapeutics. The Nα-methyl group introduces steric hindrance at the amide bond, which is well-established to significantly reduce susceptibility to proteolytic cleavage . Without this modification, peptides are rapidly degraded in vivo, severely limiting their therapeutic potential . Furthermore, the absence of the N-methyl group alters the conformational ensemble of the peptide backbone, which can affect target binding and bioavailability [1]. The benzyl protection on the phenolic oxygen is orthogonal to the Fmoc group, enabling selective deprotection strategies not possible with simpler analogs .

Quantitative Differentiation of Fmoc-Nalpha-methyl-O-benzyl-L-tyrosine Against Key Comparators


Enhanced Proteolytic Stability: N-Methylation Reduces Peptide Bond Cleavage Rate

N-Methylation of the alpha-amino group is a validated strategy to enhance the proteolytic stability of peptides. While no direct head-to-head kinetic data for Fmoc-N-Me-Tyr(Bzl)-OH itself was found in public literature, a class-level inference is drawn from a systematic study on N-alkylated peptides. The study demonstrated that an N-methyl substitution significantly reduces proteolytic degradation compared to an unmodified peptide. For example, a model peptide with an N-methyl amino acid exhibited a half-life > 24 hours in the presence of pronase, while its non-methylated analog was fully degraded within 6 hours [1]. The N-methyl group on Fmoc-N-Me-Tyr(Bzl)-OH is expected to impart a comparable, though not necessarily identical, stabilization effect.

Peptide Therapeutics Protease Resistance Pharmacokinetics

Conformational Restriction: N-Methylation Alters Cis/Trans Amide Bond Equilibrium

The N-methyl group on Fmoc-N-Me-Tyr(Bzl)-OH introduces a tertiary amide bond, which significantly alters the cis/trans equilibrium of the peptide backbone. In an NMR study monitoring peptide bond conformation in N-methylated peptides, significant peak broadening was observed for N-methylated peptides as a consequence of cis/trans isomerism, a phenomenon absent in their non-methylated counterparts [1]. While quantitative K_cis/trans values for this specific derivative were not reported, the class-level effect is a well-established shift towards a higher population of the cis conformer, which can be critical for biological activity.

Peptide Conformation NMR Spectroscopy Peptidomimetics

Commercial Purity and Lot-to-Lot Consistency for Reliable SPPS

Reproducibility in solid-phase peptide synthesis (SPPS) is highly dependent on the purity and consistency of building blocks. Fmoc-N-Me-Tyr(Bzl)-OH is commercially available with a minimum purity specification of 98% . In contrast, the non-methylated analog Fmoc-Tyr(Bzl)-OH (CAS 71989-40-7) is also available at ≥98.0% (HPLC) purity . This indicates that the N-methylated derivative is offered at a purity level comparable to its established counterpart, ensuring reliable incorporation and minimizing side reactions during SPPS.

Solid-Phase Peptide Synthesis Quality Control Reagent Procurement

Orthogonal Protecting Group Strategy: Selective Deprotection of Phenolic Hydroxyl

The benzyl (Bzl) protecting group on the phenolic oxygen of Fmoc-N-Me-Tyr(Bzl)-OH is orthogonal to the base-labile Fmoc group, allowing for selective deprotection. This contrasts with the tert-butyl (tBu) group on Fmoc-Tyr(tBu)-OH (CAS 71989-38-3), which is acid-labile and is typically cleaved simultaneously with the resin during final deprotection in Fmoc SPPS [1]. The benzyl ether in Fmoc-N-Me-Tyr(Bzl)-OH requires hydrogenolysis or strong acids like HF or TFMSA for removal, providing a distinct deprotection handle . While quantitative cleavage yields are not reported, the chemical orthogonality is a defining feature.

Peptide Synthesis Protecting Groups Orthogonal Chemistry

Target Applications for Fmoc-Nalpha-methyl-O-benzyl-L-tyrosine in Drug Discovery and Chemical Biology


Synthesis of Protease-Resistant Peptide Drug Candidates

Fmoc-N-Me-Tyr(Bzl)-OH is the building block of choice for incorporating N-methylated tyrosine residues into lead peptide sequences to enhance their proteolytic stability. As indicated by class-level evidence, N-methylation can increase the half-life of a model peptide by over four-fold in the presence of pronase [1]. This translates directly to improved pharmacokinetic profiles for therapeutic peptides targeting diseases such as type 2 diabetes and obesity, where sustained receptor engagement is critical [2].

Conformational Control for Structure-Activity Relationship (SAR) Studies

In SAR programs, the conformational restriction imposed by the N-methyl group on Fmoc-N-Me-Tyr(Bzl)-OH can be exploited to 'lock' a peptide into a specific bioactive conformation. The cis/trans isomerism induced by N-methylation, as detected by NMR peak broadening [3], can be used to bias the conformational ensemble. This enables medicinal chemists to correlate specific backbone conformations with biological activity, a key step in optimizing receptor binding affinity and selectivity.

Peptidomimetic Design and Backbone Modification

The N-methylated amide bond in Fmoc-N-Me-Tyr(Bzl)-OH eliminates a hydrogen bond donor from the peptide backbone. This modification is a fundamental tool in peptidomimetic design, altering solubility, membrane permeability, and secondary structure propensity. Its incorporation, in combination with the orthogonal benzyl protection , allows for the construction of complex, non-natural peptide architectures with improved drug-like properties.

Post-Synthetic Modification via Selective Deprotection

The benzyl-protected phenolic hydroxyl group of Fmoc-N-Me-Tyr(Bzl)-OH is stable to the basic conditions used for Fmoc removal. This orthogonality permits the selective deprotection of the tyrosine side chain at a later stage in the synthesis, for example after peptide chain assembly is complete. This capability is crucial for conjugating payloads (e.g., fluorophores, drugs) specifically to the tyrosine residue or for generating libraries of analogs from a single precursor peptide .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-Nalpha-methyl-O-benzyl-L-tyrosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.